molecular formula C8H16O3 B1199609 Ethyl 3-hydroxyhexanoate CAS No. 2305-25-1

Ethyl 3-hydroxyhexanoate

Cat. No.: B1199609
CAS No.: 2305-25-1
M. Wt: 160.21 g/mol
InChI Key: LYRIITRHDCNUHV-UHFFFAOYSA-N
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Description

It is a colorless liquid with a fruity odor, commonly found in various fruits such as orange, pineapple, and tamarillo . This compound is significant in the flavor and fragrance industry due to its pleasant aroma and taste.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxyhexanoate can be synthesized through the esterification of 3-hydroxyhexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the esterification of beta-hydroxy caproic acid, an isomer of leucic acid. This process can be achieved by condensing butyraldehyde with bromoacetic ester in the presence of a zinc catalyst . The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxyhexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of ethyl 3-hydroxyhexanoate against Coxsackievirus B, a member of the Picornaviridae family. This virus is known to cause significant health issues, including myocarditis and meningitis, particularly in children and young adults. The findings indicate that this compound exhibits a potent antiviral effect, with a 50% effective concentration (EC50) of 1.2 μM and a cytotoxicity concentration (CC50) of 25.6 μM, resulting in a selective index (SI) of 20.8 .

Food Industry Applications

This compound is also utilized in the food industry , primarily as a flavoring agent due to its fruity aroma reminiscent of grape and citrus. Its presence in various fruits makes it suitable for enhancing flavors in food products . The compound meets purity specifications outlined by regulatory bodies such as JECFA, ensuring its safety for consumption.

Fragrance Industry

In addition to food applications, this compound is employed in the fragrance industry . It is classified as a fragrance-grade compound and adheres to guidelines set by the International Fragrance Association (IFRA). Its pleasant scent profile makes it an attractive ingredient in perfumes and scented products .

Safety Profile

A comprehensive safety assessment has been conducted on this compound, confirming its suitability for use in consumer products. The toxicological profile indicates no known allergens or significant adverse effects when used within recommended limits .

Case Study 1: Antiviral Efficacy

A study conducted on mice infected with Coxsackievirus B demonstrated that administering this compound significantly inhibited viral replication and improved survival rates. Mice treated with 250 mg/kg of the compound showed notable weight stability compared to untreated controls, indicating a protective effect against viral-induced weight loss .

Case Study 2: Flavor Enhancement

In food product development, this compound has been incorporated into various formulations to enhance flavor profiles. Its application has been particularly successful in beverages and confectioneries, where it contributes to a more appealing sensory experience for consumers .

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. In the context of its antiviral properties, the compound is believed to inhibit viral replication by interfering with the viral RNA synthesis process. This inhibition prevents the virus from multiplying and spreading within the host organism . The exact molecular targets and pathways are still under investigation, but the compound’s efficacy in reducing viral load has been demonstrated in various studies .

Comparison with Similar Compounds

Ethyl 3-hydroxyhexanoate is a versatile compound with significant applications in various fields, from flavor and fragrance to potential therapeutic uses. Its unique chemical properties and potential biological activities make it a valuable subject of ongoing research.

Biological Activity

Ethyl 3-hydroxyhexanoate (EHX) is a compound that has garnered attention for its potential biological activities, particularly its antiviral properties. This article explores the biological activity of EHX, focusing on its efficacy against viral infections, mechanisms of action, and potential applications in medicine.

Overview of this compound

This compound is a volatile compound commonly found in various fruits and used as a flavoring agent in food products. It has been identified as a promising candidate for antiviral therapy, especially against Coxsackievirus B (CVB), which is associated with several serious health conditions including viral myocarditis and dilated cardiomyopathy.

Antiviral Activity

Recent studies have demonstrated that EHX exhibits significant antiviral activity against CVB. Key findings from research include:

  • Inhibition of Viral Replication : EHX was shown to inhibit CVB replication both in vitro and in vivo. The effective concentration (EC50) for viral inhibition was determined to be 1.2 μM, while the cytotoxic concentration (CC50) was found to be 25.6 μM, resulting in a selective index (SI) of 20.8 . This indicates a favorable therapeutic window for EHX as an antiviral agent.
  • Mechanism of Action : The mechanism by which EHX exerts its antiviral effects involves targeting viral RNA replication. Studies indicated that EHX significantly reduced the levels of viral RNA and proteins associated with CVB infection .
  • Dose-Response Relationship : A dose-response analysis revealed that EHX inhibited CVB replication in a concentration-dependent manner without significant cytotoxicity to host cells. For instance, at concentrations as low as 500 nM, EHX still demonstrated substantial antiviral effects .

Table 1: Summary of Antiviral Activity of this compound

ParameterValue
EC50 (Effective Concentration)1.2 μM
CC50 (Cytotoxic Concentration)25.6 μM
Selective Index (SI)20.8
MechanismInhibition of viral RNA replication

Study on Antiviral Efficacy

In a study published in Nature Communications, researchers investigated the antiviral properties of EHX against CVB. The study utilized HeLa cells infected with CVB and treated with varying concentrations of EHX. The results indicated:

  • Significant Reduction in Cytopathic Effects : Treatment with EHX significantly suppressed CVB-induced cytopathic effects at both 24 and 48 hours post-infection (hpi), improving cell viability compared to untreated controls .
  • Western Blot Analysis : Western blotting confirmed that EHX treatment led to reduced levels of the viral protein 3D, indicating effective inhibition of viral replication at the protein synthesis level .

Safety Profile

EHX is recognized as a safe food additive, which supports its potential use in therapeutic applications without significant risk of toxicity. The absence of mutagenic or clastogenic activity further enhances its profile as a candidate for drug development .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing ethyl 3-hydroxyhexanoate in laboratory settings?

this compound can be synthesized via hydrolysis of ester precursors. For example, (2S,3S)-ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxyhexanoate undergoes hydrolysis using LiOH·H₂O in a THF/water solvent system, followed by acidification and extraction . Alternatively, chlorination of the hydroxyl group using SOCl₂ and benzotriazole in CH₂Cl₂ enables conversion to ethyl 3-chlorohexanoate, with purification via flash chromatography . These methods emphasize yield optimization and stereochemical control.

Q. How can this compound be quantified in complex matrices like food or biological samples?

Quantitative analysis often employs external calibration with ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-ESI-Q-TOF-MSE). Calibration curves for this compound typically span 0.0028–10.2 µg·g⁻¹, achieving detection limits (LOD) of 0.00085 µg·g⁻¹ and quantification limits (LOQ) of 0.0028 µg·g⁻¹ . Method validation includes linearity (r² ≥ 0.999) and recovery assays to address matrix effects.

Q. What safety protocols are recommended for handling this compound in laboratory environments?

this compound is classified as a skin/eye irritant (Xi hazard code). Safety measures include:

  • Use of PPE (gloves, goggles, lab coats) to avoid direct contact .
  • Storage in sealed containers away from ignition sources .
  • Immediate rinsing with water for eye/skin exposure, followed by medical consultation .
  • Compliance with IFRA usage limits (≤2% in fragrance concentrates) to mitigate toxicity risks .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity and enzymatic interactions?

The (S)- and (R)-enantiomers exhibit distinct enzymatic reactivity. For instance, (R)-ethyl 3-hydroxyhexanoate serves as a substrate for NADP⁺-dependent 3-oxo ester reductases, which catalyze its oxidation to ethyl 3-oxohexanoate . Stereochemical specificity impacts applications in chiral synthesis and metabolic pathway studies, such as polyhydroxyalkanoate (PHA) biosynthesis .

Q. What mechanisms underlie the reported antiviral activity of this compound against Coxsackievirus B?

In vitro studies suggest this compound disrupts viral replication by inhibiting viral RNA polymerase activity or host-cell entry mechanisms. Dose-response assays (e.g., IC₅₀ determination) and comparative studies with structural analogs are critical to validate its specificity and therapeutic potential .

Q. How can researchers resolve contradictions in this compound concentration data across food and environmental studies?

Discrepancies in reported concentrations (e.g., 4.16–32.75 µg·g⁻¹ in pear cultivars) may arise from:

  • Variability in extraction efficiency (e.g., solvent polarity, temperature) .
  • Environmental factors (e.g., soil composition, ripening stage) affecting biosynthesis .
  • Analytical method differences (e.g., GC vs. LC-MS detection limits) . Standardizing protocols and using isotopically labeled internal standards can improve reproducibility.

Q. What role does this compound play in metabolomic studies of breast cancer biomarkers?

Untargeted LC-QTOF-MS analyses identified this compound as a metabolite differentially expressed in early-stage HER-positive breast cancer. Its association with lipid metabolism pathways suggests potential as a diagnostic biomarker, though validation in larger cohorts is needed .

Q. How is this compound utilized in the synthesis of biodegradable polymers?

As a precursor for polyhydroxyalkanoates (PHAs), this compound is hydrolyzed to 3-hydroxyhexanoate monomers, which are polymerized by microbial enzymes (e.g., phaC synthase). Copolymers like P(GL-co-3HB-co-3HHx) exhibit tunable mechanical properties for biomedical applications .

Q. Methodological Considerations Table

ParameterDetailsReference ID
Synthesis Yield 83% yield via SOCl₂-mediated chlorination, 37% conversion efficiency
Detection Limit LOD: 0.00085 µg·g⁻¹ (UHPLC-ESI-Q-TOF-MSE)
Safety Threshold ≤2% in fragrance formulations per IFRA guidelines
Enzymatic Activity Kₘ for (R)-enantiomer: 0.67 mM (NADP⁺-dependent oxidation)

Properties

IUPAC Name

ethyl 3-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRIITRHDCNUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862898
Record name Hexanoic acid, 3-hydroxy-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with fruity odour
Record name Ethyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

101.00 to 102.00 °C. @ 14.00 mm Hg
Record name Ethyl (±)-3-hydroxyhexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water and oils
Record name Ethyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.967-0.976
Record name Ethyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2305-25-1
Record name (±)-Ethyl 3-Hydroxyhexanoate
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Record name Ethyl 3-hydroxyhexanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 3-hydroxy-, ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 3-hydroxy-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxyhexanoate
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Record name ETHYL 3-HYDROXYHEXANOATE
Source FDA Global Substance Registration System (GSRS)
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Record name Ethyl (±)-3-hydroxyhexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Ethyl 3-ketohexanoate 50 g (0.32 mol), Raney nickel 10 g and tetrahydrofuran 500 ml were mixed, and the mixture was reacted with stirring in an autoclave at a temperature of 50° C. and a hydrogen pressure of 5 kg/cm2 for 30 hours. After removing the Raney nickel from the reactant by filtration, the filtrate was concentrated and distilled under reduced pressure to obtain racemic ethyl 3-hydroxyhexanoate 42 g (0.26 mol, 85% )
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
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Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 3-hydroxycaproate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl butyrylacetate was used to replace for ethyl acetoacetate. Yield 48%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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